Cas no 128773-84-2 (5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol)

5,6-Dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol is a heterocyclic compound featuring a fused pyrrolo-triazole core with a hydroxymethyl functional group at the 3-position. This structure offers versatility as a building block in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules. The triazole moiety enhances stability and potential for hydrogen bonding, while the hydroxymethyl group provides a reactive handle for further derivatization. Its rigid bicyclic framework may contribute to improved binding affinity in target interactions. The compound is of interest in pharmaceutical research for its potential as a scaffold in kinase inhibitors or other therapeutic agents. Suitable for controlled reactions under standard conditions, it requires proper handling due to its reactive nature.
5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol structure
128773-84-2 structure
Product Name:5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol
CAS No:128773-84-2
MF:C6H9N3O
MW:139.155160665512
CID:1104125
PubChem ID:360881
Update Time:2025-10-29

5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol
    • AT24855
    • NCI60_006983
    • CHEMBL1970887
    • DB-397721
    • (4H,5H,6H-PYRROLO[1,2-C][1,2,3]TRIAZOL-3-YL)METHANOL
    • {4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol
    • NSC623587
    • NSC-623587
    • AKOS040802240
    • EN300-7646592
    • 128773-84-2
    • Inchi: 1S/C6H9N3O/c10-4-5-6-2-1-3-9(6)8-7-5/h10H,1-4H2
    • InChI Key: JHVHBOSLWJNDIQ-UHFFFAOYSA-N
    • SMILES: OCC1=C2CCCN2N=N1

Computed Properties

  • Exact Mass: 139.074561919g/mol
  • Monoisotopic Mass: 139.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 50.9Ų

5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol Pricemore >>

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Additional information on 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol

Introduction to 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol (CAS No. 128773-84-2) and Its Emerging Applications in Chemical Biology

5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol, identified by its CAS number 128773-84-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and promising biological activities. This compound belongs to the pyrrolo[1,2-c][1,2,3]triazole class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of a hydroxymethyl group at the 3-position of the triazole ring introduces additional reactivity, making it a valuable intermediate for the synthesis of more complex molecules with tailored biological functions.

The structural features of 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol contribute to its versatility in chemical biology applications. The pyrrole and triazole moieties are known for their ability to interact with biological targets such as enzymes and receptors, which has led to its exploration in the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating pathways associated with inflammation and cancer, areas where precise molecular interactions are crucial for therapeutic efficacy.

In the realm of drug discovery, the synthesis of derivatives from 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol has been a focus of academic and industrial research. The hydroxymethyl group serves as a reactive site for further functionalization, allowing chemists to introduce various substituents that can enhance binding affinity or selectivity towards specific biological targets. For instance, modifications at the 4-position of the pyrrole ring have been shown to influence the pharmacokinetic properties of derived compounds, making them more suitable for clinical applications.

One of the most compelling aspects of 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol is its role in the development of small-molecule inhibitors. Researchers have leveraged its scaffold to create molecules that disrupt key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The triazole ring's ability to engage with metal ions has also been exploited in designing metal-binding agents for therapeutic purposes. These findings underscore the compound's significance as a building block in medicinal chemistry.

The chemical biology community has been particularly interested in exploring the interactions between 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol and biological macromolecules. Computational studies have suggested that this compound can bind to proteins involved in cell cycle regulation and apoptosis. Experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided insights into its binding mode and affinity. These structural insights have been instrumental in guiding the design of more potent derivatives with improved pharmacological profiles.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol, enabling researchers to explore its derivatives more efficiently. Transition-metal-catalyzed reactions have been particularly useful in constructing complex analogs with minimal side products. Additionally, green chemistry principles have been incorporated into synthetic protocols to reduce environmental impact while maintaining high yields. These innovations have not only accelerated research but also made the compound more sustainable for large-scale applications.

The therapeutic potential of derivatives derived from 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol has been demonstrated in preclinical studies. For example,compounds targeting histone deacetylases (HDACs) have shown promise in treating certain types of cancer by modulating chromatin structure. Similarly,molecules designed to inhibit kinases associated with inflammatory responses have exhibited anti-inflammatory properties in animal models. These findings highlight the compound's versatility and its potential as a lead molecule for drug development.

The future direction of research on 5,6-dihydro-4H-Pyrrolo[1,2-c][1,2,3]triazole-3-methanol is likely to focus on expanding its biological applications through innovative synthetic strategies。Exploring new scaffolds derived from this compound could lead to novel therapeutics with improved efficacy and reduced side effects。Collaborative efforts between chemists,biologists,and clinicians will be essential in translating laboratory discoveries into clinical benefits。The continued investigation into this fascinating molecule promises to contribute significantly to advancements in chemical biology and drug discovery。

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